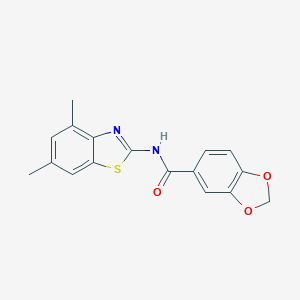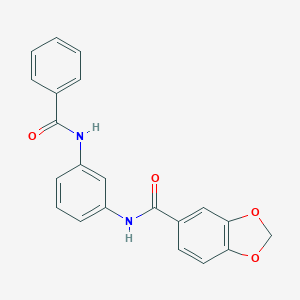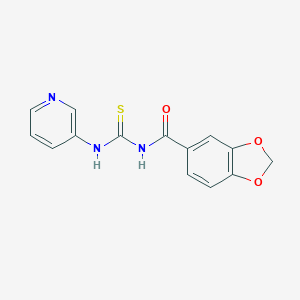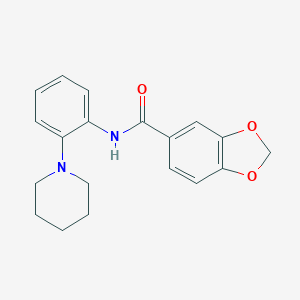![molecular formula C18H27N3OS B251394 3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide](/img/structure/B251394.png)
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide is a complex organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group, and a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 4-(4-methylpiperidin-1-yl)aniline. This can be achieved through the reaction of 4-methylpiperidine with aniline under appropriate conditions.
Coupling with Phenyl Isothiocyanate: The next step involves the reaction of the piperidine derivative with phenyl isothiocyanate to form the corresponding thiourea derivative.
Acylation: The final step is the acylation of the thiourea derivative with 3-methylbutanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.
化学反应分析
Types of Reactions
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide
Uniqueness
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C18H27N3OS |
|---|---|
分子量 |
333.5 g/mol |
IUPAC 名称 |
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H27N3OS/c1-13(2)12-17(22)20-18(23)19-15-4-6-16(7-5-15)21-10-8-14(3)9-11-21/h4-7,13-14H,8-12H2,1-3H3,(H2,19,20,22,23) |
InChI 键 |
PHGQNOQVXKHJJW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
规范 SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
